In-Depth Technical Guide: Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate
In-Depth Technical Guide: Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate
CAS Number: 107859-98-3
This technical guide provides a comprehensive overview of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, a bifunctional molecule increasingly utilized in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Chemical Properties and Data
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a substituted aromatic propanoate ester. Its chemical structure consists of a benzene ring substituted with a hydroxymethyl group and an ethyl propanoate chain.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 107859-98-3 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Boiling Point | 155-163 °C at 0.5 Torr | [1] |
| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.43 ± 0.10 (Predicted) | [1] |
| Appearance | Colorless liquid | [1] |
Synthesis Protocol
A common method for the synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate involves the reduction of an acrylate precursor.
Experimental Protocol: Synthesis via Hydrogenation [1]
-
Reactants:
-
Ethyl (E)-3-(4-formylphenyl)acrylate (2 g, 9.79 mmol)
-
10% Palladium on carbon (Pd/C) (1 g)
-
Ethanol (50 mL)
-
-
Procedure:
-
A mixture of ethyl (E)-3-(4-formylphenyl)acrylate, 10% Pd/C, and ethanol is placed in an autoclave reactor.
-
The mixture is hydrogenated at 3.5 atm of hydrogen pressure for 2 hours.
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography, eluting with a gradient of 0-15% ethyl acetate in petroleum ether.
-
-
Yield: 1.54 g (76% yield) of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate as a colorless liquid.
-
Analysis: LC/MS analysis shows a calculated value for C₁₂H₁₆O₃ of 208.25 and a measured value of 191.0 [M-OH]⁺.[1]
Application in Targeted Protein Degradation: PROTAC Linker
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2][3]
The structure of this compound provides a key advantage in PROTAC design. The hydroxymethyl group offers a reactive handle for conjugation to a ligand that binds to an E3 ubiquitin ligase, while the ethyl propanoate end can be modified to attach a ligand for the target protein of interest.
The Ubiquitin-Proteasome System and PROTAC Mechanism
The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. PROTACs function by bringing a target protein into close proximity with an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.[3][4][5]
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a linker like Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate typically involves a multi-step process. The following is a generalized workflow:
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | - Signals for the ethyl group (triplet and quartet).- Signals for the propanoate methylene protons (two triplets).- Aromatic proton signals in the range of ~7.0-7.5 ppm.- A singlet for the hydroxymethyl protons.- A broad singlet for the hydroxyl proton. |
| ¹³C NMR | - Carbonyl carbon signal (~170 ppm).- Aromatic carbon signals (~120-140 ppm).- Methylene carbon signals of the propanoate chain.- Ethyl group carbon signals.- Hydroxymethyl carbon signal (~65 ppm). |
| IR (Infrared) | - Broad O-H stretch from the alcohol group (~3300-3500 cm⁻¹).- C-H stretches from aromatic and aliphatic groups (~2850-3100 cm⁻¹).- Strong C=O stretch from the ester (~1730 cm⁻¹).- C-O stretches (~1100-1300 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹). |
| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 208.- Fragment ion corresponding to the loss of an ethoxy group (-OCH₂CH₃) at m/z = 163.- Fragment ion corresponding to the loss of a hydroxyl group (-OH) at m/z = 191.[1]- Other fragments corresponding to the benzylic and propanoate moieties. |
Conclusion
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a valuable chemical entity with significant applications in the development of PROTACs for targeted protein degradation. Its straightforward synthesis and bifunctional nature make it an attractive building block for researchers in medicinal chemistry and drug discovery. The information provided in this guide serves as a foundational resource for the synthesis, characterization, and application of this compound in advanced therapeutic modalities. Further research into PROTACs utilizing this specific linker is warranted to explore its full potential in developing novel therapeutics.
References
- 1. 3-(4-HYDROXYMETHYL-PHENYL)-PROPIONIC ACID ETHYL ESTER | 107859-98-3 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A long march for targeted protein degradation in the new era: expanding E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
